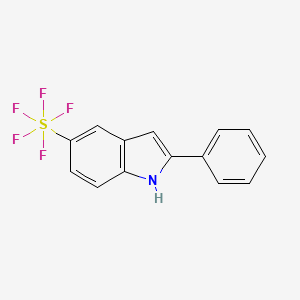

2-Phenyl-5-pentafluorosulfanyl-1H-indole

Description

Properties

IUPAC Name |

pentafluoro-(2-phenyl-1H-indol-5-yl)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-6-7-13-11(8-12)9-14(20-13)10-4-2-1-3-5-10/h1-9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGZMQMTQDVULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-pentafluorosulfanyl-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated indole derivative.

Introduction of the Pentafluorosulfanyl Group: The pentafluorosulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor such as pentafluorosulfanyl chloride reacts with the indole derivative.

Industrial Production Methods

Industrial production of 2-Phenyl-5-pentafluorosulfanyl-1H-indole may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-pentafluorosulfanyl-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Phenyl-5-pentafluorosulfanyl-1H-indole is C14H10F5NS, with a molecular weight of 319.29 g/mol. The presence of the pentafluorosulfanyl group (SF5) significantly influences the compound's reactivity and biological activity, making it a valuable building block in synthetic chemistry .

Medicinal Chemistry Applications

The pentafluorosulfanyl group enhances the pharmacological profiles of indole derivatives. Research indicates that compounds containing this moiety can exhibit improved binding affinities and selectivities for various biological targets.

Case Study: Indoleamine 2,3-Dioxygenase (IDO) Inhibition

A notable application of 2-Phenyl-5-pentafluorosulfanyl-1H-indole is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Studies have shown that pentafluorosulfanyl-substituted indoles can effectively modulate IDO activity, potentially leading to novel cancer therapies .

Organic Synthesis

The compound serves as a critical intermediate in organic synthesis. Its unique electronic properties allow it to participate in various reactions, including:

- Radical Reactions : The SF5 group can stabilize radical intermediates, making it useful in radical addition reactions.

- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form complex molecular architectures .

Catalysis

The incorporation of pentafluorosulfanyl groups into catalytic systems has been shown to enhance reaction efficiencies. For instance, studies demonstrate that these compounds can act as ligands in transition metal catalysis, improving the selectivity and yield of desired products .

Material Science

In material science, 2-Phenyl-5-pentafluorosulfanyl-1H-indole has potential applications due to its unique physical properties:

- Fluorinated Polymers : The SF5 group imparts desirable characteristics such as thermal stability and chemical resistance to polymers.

- Sensors : Compounds with pentafluorosulfanyl groups are being explored for use in sensor technologies due to their electronic properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-5-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorosulfanyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The indole core is known to interact with various biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 2-Phenyl-5-pentafluorosulfanyl-1H-indole and its closest analogs:

Key Observations:

Electronic Effects: The SF₅ group at C5 in the target compound creates a pronounced electron-deficient aromatic system, which may enhance stability against electrophilic attacks compared to 2-Phenyl-1H-indole. This contrasts with 6-(Pentafluorosulfanyl)-1H-indole, where the SF₅ group’s position at C6 could lead to distinct steric and electronic interactions in supramolecular assemblies or biological targets.

Biological Activity

Overview

2-Phenyl-5-pentafluorosulfanyl-1H-indole is a synthetic compound that combines a phenyl group and a pentafluorosulfanyl group attached to an indole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Target Interaction : Indole derivatives, including 2-Phenyl-5-pentafluorosulfanyl-1H-indole, are known to bind with high affinity to various biological receptors. The specific interactions depend on the structure of the compound and the target receptor.

Biochemical Pathways : The compound is believed to influence multiple biochemical pathways due to its ability to interact with different targets. This versatility suggests potential applications in various therapeutic areas, including cancer and neurodegenerative diseases.

Biological Activity

The biological activities of 2-Phenyl-5-pentafluorosulfanyl-1H-indole have been explored in several studies, revealing its potential as a pharmacophore in drug design.

Anticancer Activity

Research indicates that derivatives of phenyl indole exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs showed low nanomolar inhibition of ATPase activity in p97, which is implicated in cancer cell proliferation . The structure–activity relationship (SAR) studies highlighted the importance of the indole moiety for potency against various cancer cell lines, including renal and prostate cancers .

Insecticidal Properties

The pentafluorosulfanyl group has been associated with enhanced insecticidal activity. In studies evaluating related compounds, those containing the SF5 group demonstrated significant larvicidal effects against Plutella xylostella larvae at concentrations as low as 10 ppm . This suggests that 2-Phenyl-5-pentafluorosulfanyl-1H-indole could potentially exhibit similar insecticidal properties.

Structure-Activity Relationship (SAR)

The SAR studies conducted on phenyl indole derivatives indicate that modifications to the indole structure can significantly impact biological activity. For example, the presence of fluorine atoms has been shown to enhance binding affinity and potency . This highlights the importance of chemical modifications in optimizing therapeutic effects.

Case Studies

- Inhibition of p97 ATPase : A specific study focused on optimizing phenyl indole inhibitors targeting p97 ATPase. The most potent compounds exhibited IC50 values in the low nanomolar range, demonstrating their potential as therapeutic agents against cancer .

- Insecticidal Activity : Another case study evaluated several SF5-containing compounds for their insecticidal activity. Compounds like 4d showed over 90% efficacy in inhibiting feeding behaviors of larvae, indicating strong biological activity linked to the pentafluorosulfanyl group .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Phenyl-5-pentafluorosulfanyl-1H-indole | Phenyl + SF5 | Anticancer, Insecticidal |

| 2-Phenyl-1H-indole | Phenyl only | Moderate anticancer activity |

| 5-Pentafluorosulfanyl-1H-indole | SF5 only | Limited biological applications |

The unique combination of both phenyl and pentafluorosulfanyl groups in 2-Phenyl-5-pentafluorosulfanyl-1H-indole enhances its electronic properties and biological activities compared to similar compounds.

Q & A

Q. What is the recommended synthetic methodology for 2-Phenyl-5-pentafluorosulfanyl-1H-indole, and how can purity be optimized?

A common approach involves coupling reactions using palladium catalysts or copper-mediated cross-couplings (e.g., Sonogashira or Ullmann reactions). For example, a similar indole derivative was synthesized via azide-alkyne cycloaddition in PEG-400/DMF with CuI catalysis, followed by extraction (ethyl acetate) and purification via silica gel chromatography (70:30 ethyl acetate/hexane) . To optimize purity, use high-resolution mass spectrometry (HRMS) and multi-nuclear NMR (1H, 13C, 19F) to confirm structural integrity. Ensure anhydrous conditions and inert atmospheres to minimize side reactions.

Q. How should researchers characterize the structural identity of this compound?

Key techniques include:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm aromatic protons and substituent positions. The pentafluorosulfanyl group (SF5) exhibits distinct 19F NMR splitting due to its trigonal bipyramidal geometry .

- Mass spectrometry : Use FAB-HRMS or ESI-HRMS to verify molecular ion peaks and isotopic patterns.

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine structures using SHELXL .

Q. What safety precautions are critical during handling?

While specific data for this compound is limited, analogous indoles require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers at –20°C for long-term stability, away from incompatible agents like strong oxidizers .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the compound’s 3D structure?

The SHELX suite is ideal for refining crystallographic

- SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks. For non-planar rings (e.g., puckered indole cores), use Cremer-Pople coordinates to quantify deviations from planarity .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to visualize disorder or torsional strain .

- WinGX : Integrate data processing, solution, and refinement workflows for high-throughput analysis .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Statistical validation : Apply Hamilton R-factors and goodness-of-fit (GoF) metrics to assess refinement quality in SHELXL .

- Cross-validation : Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to identify outliers .

- Error analysis : For crystallographic discrepancies, re-examine twinning, absorption, or extinction effects using the CrysAlisPro scaling algorithm .

Q. What strategies optimize solubility for in vitro bioassays?

- Co-solvent systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS or cell media. For hydrophobic analogs, use surfactants like Tween-80 (5% v/v) or PEG-300 (40% v/v) .

- pH adjustment : Protonate/deprotonate the indole nitrogen (pKa ~17) in acidic/basic buffers to enhance aqueous solubility.

Q. How can structure-activity relationship (SAR) studies guide functionalization?

- Pharmacophore modeling : Use the SF5 group’s electron-withdrawing properties to modulate aromatic π-π stacking. Replace the phenyl ring with heterocycles (e.g., thiophene) to assess binding affinity changes .

- Bioisosteres : Substitute SF5 with CF3 or NO2 groups to compare steric/electronic effects on target engagement .

Q. What are the stability profiles under varying experimental conditions?

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for SF5-substituted aromatics) .

- Photostability : Store solutions in amber vials to prevent UV-induced degradation of the indole core.

- Hydrolytic stability : Test pH-dependent degradation in buffered solutions (pH 1–13) over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.